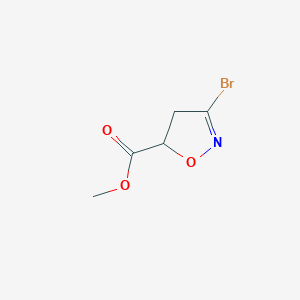![molecular formula C23H28N2O3S B2710193 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234853-48-5](/img/structure/B2710193.png)
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with multiple functional groups It contains a piperidine ring, a benzyl group, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves a multi-step process:
Starting Material: : The synthesis begins with the preparation of 1-(2-(methylthio)benzyl)piperidine. This can be achieved through the reaction of piperidine with 2-(methylthio)benzyl chloride under basic conditions.
Formation of Intermediate: : The intermediate 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine is synthesized through reductive amination using formaldehyde and a reducing agent like sodium borohydride.
Coupling with Benzo[d][1,3]dioxole: : The key intermediate is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford the final product.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through:
Batch Reactor Systems: : Large-scale synthesis in batch reactors allowing precise control over reaction parameters.
Flow Chemistry: : Utilization of continuous flow systems to enhance reaction efficiency and scalability, potentially reducing reaction times and improving yields.
Process Optimization: : Optimization of parameters such as temperature, pressure, and solvent selection to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: : The nitro groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen (H2) or lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like halogens or nucleophiles (e.g., alkyl halides, amines).
Major Products Formed
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Amines.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound's structure allows for studies on:
Reactivity: : Understanding how different functional groups interact and react under various conditions.
Mechanistic Pathways: : Elucidation of reaction mechanisms and pathways.
Biology
Biological Assays: : Testing the compound in vitro and in vivo for potential biological activity.
Binding Studies: : Investigating its binding affinity to various biological targets.
Medicine
Drug Discovery: : Evaluating its potential as a lead compound for developing new pharmaceuticals.
Pharmacokinetics: : Studying its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: : Potential use in the synthesis of novel materials or polymers.
Catalysis: : Investigating its role as a catalyst or catalyst precursor in chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects could involve:
Receptor Binding: : Interactions with specific receptors or enzymes.
Signal Transduction: : Modulation of signaling pathways.
Enzymatic Activity: : Acting as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzyl)piperidin-4-yl)carboxamide: : Similar structure but lacks the methylthio and benzo[d][1,3]dioxole groups.
N-((1-benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the methylthio group but has the benzo[d][1,3]dioxole group.
N-((1-(2-methyl)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the thio functionality but retains other groups.
Uniqueness
This compound’s uniqueness lies in its combination of a piperidine ring, benzyl group, benzo[d][1,3]dioxole moiety, and carboxamide group, which together offer a unique set of chemical and biological properties, making it distinct from its analogs and potentially useful for specific applications.
And there you have it! A comprehensive overview of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. How’d I do?
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-29-22-9-5-2-6-18(22)15-25-12-10-17(11-13-25)14-24-23(26)21-16-27-19-7-3-4-8-20(19)28-21/h2-9,17,21H,10-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJEILIERUFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)

![[2-(3,5-Dimethylphenoxy)phenyl]methanol](/img/structure/B2710117.png)

![1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2710119.png)
![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)
![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid](/img/structure/B2710126.png)
![6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2710128.png)


![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)
